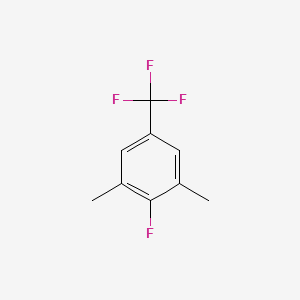

2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4/c1-5-3-7(9(11,12)13)4-6(2)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYRTKNNKYKFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene

Introduction

This technical guide provides a comprehensive overview of 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene, a substituted aromatic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine and trifluoromethyl groups onto a benzene scaffold can profoundly influence a molecule's physicochemical and pharmacological properties. This guide will delve into the molecular characteristics, synthesis, potential applications, and safety considerations of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Molecular Profile and Physicochemical Properties

2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene possesses a unique combination of functional groups that contribute to its distinct chemical nature. The presence of a trifluoromethyl group generally increases lipophilicity and metabolic stability, while the fluorine atom can modulate electronic properties and binding interactions.[1][2]

Key Identifiers and Properties:

| Property | Value | Source/Method |

| IUPAC Name | 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene | Nomenclature |

| CAS Number | 1221272-95-2 | [3] |

| Molecular Formula | C₉H₈F₄ | Deduced from Structure |

| Molecular Weight | 192.16 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid (Predicted) | Analogy to similar compounds |

| Boiling Point | ~150-170 °C (Predicted) | Analogy to similar compounds |

| Density | ~1.2 - 1.3 g/mL at 25 °C (Predicted) | Analogy to similar compounds |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, EtOAc, THF) | General properties of similar compounds |

Note: Some physicochemical properties are predicted based on structurally related compounds due to the limited availability of direct experimental data for this specific molecule.

Strategic Importance in Medicinal Chemistry

The unique substitution pattern of 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene makes it a valuable building block in the design of novel therapeutic agents. The individual substituents contribute distinct advantages:

-

Trifluoromethyl Group (-CF₃): This group is a well-established bioisostere for a methyl group and is known to enhance metabolic stability by blocking sites of oxidative metabolism.[1] Its strong electron-withdrawing nature can also influence the acidity of nearby functional groups and modulate protein-ligand interactions.[2] The introduction of a -CF₃ group can significantly improve the lipophilicity, metabolic stability, and biological activity of drug molecules.[2]

-

Fluorine Atom (-F): The substitution of hydrogen with fluorine can lead to improved potency, metabolic stability, and pharmacokinetic properties.[4][5] Fluorine's high electronegativity can alter the electronic landscape of the aromatic ring, influencing binding affinities and pKa values of the molecule.[4]

-

Methyl Groups (-CH₃): The two methyl groups provide steric bulk and can be crucial for establishing specific interactions within a protein's binding pocket. They also contribute to the overall lipophilicity of the compound.

The combination of these groups on a benzene ring creates a scaffold with tunable properties, making it an attractive starting point for developing drug candidates in various therapeutic areas, including oncology, virology, and neuroscience.[2][6]

Synthesis and Reaction Pathways

A potential retrosynthetic analysis is outlined below:

Figure 2: Proposed final step in the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

The following is a generalized protocol for a Suzuki coupling reaction to introduce the final methyl group, based on standard procedures for similar transformations.

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene (1.0 eq), methylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for instance, potassium carbonate (2.0 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. [7][8]

Analytical Characterization

The structural elucidation and purity assessment of 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene would rely on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show distinct signals for the two aromatic protons and the two methyl groups.

-

¹³C NMR: Would reveal the nine unique carbon signals of the molecule.

-

¹⁹F NMR: Is a crucial technique that would display two distinct signals: one for the single fluorine atom and another for the trifluoromethyl group, with characteristic chemical shifts and coupling patterns. [9]* Mass Spectrometry (MS): Would confirm the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural confirmation.

-

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for C-F and C-H bonds, as well as aromatic C=C stretching vibrations.

Safety and Handling

While a specific safety data sheet for 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene is not publicly available, general precautions for handling fluorinated aromatic compounds should be strictly followed. These compounds can be irritating to the skin, eyes, and respiratory system.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste in accordance with local regulations.

It is imperative to consult the safety data sheet of structurally similar compounds and to conduct a thorough risk assessment before handling this chemical.

Conclusion

2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene represents a promising scaffold for the development of new chemical entities in the pharmaceutical and agrochemical industries. Its unique combination of fluoro, methyl, and trifluoromethyl substituents offers a powerful tool for fine-tuning the properties of bioactive molecules. While specific experimental data for this compound is limited, this guide provides a solid foundation based on established chemical principles and data from analogous structures. Further research into the synthesis, properties, and biological activities of this compound is warranted to fully explore its potential.

References

-

Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 2020.

-

2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene, 95%, CAS: 1221272-95-2. LeYan Reagents.

-

Supplementary Information. The Royal Society of Chemistry.

-

1365988-07-3|2-Fluoro-5-methyl-1-nitro-3-(trifluoromethyl)benzene. BLDpharm.

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 2022.

-

Design and biological activity of trifluoromethyl containing drugs. Wechem.

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry.

- Supporting Inform

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 2022.

-

2-broMo-5-fluoro-1,3-diMethylbenzene synthesis. ChemicalBook.

- New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity.

-

Biological Potential of FluoroBenzene Analogs. Annals of Medical Chemistry and Research, 2016.

-

2167794-49-0|1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene. BLDpharm.

-

Process for the synthesis of organic compounds. Google Patents, 2004.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 2025.

- Synthesis and Biological Activity of Some Novel Trifluoromethyl-Substituted 1,2,4-Triazole and Bis(1,2,4-Triazole) Mannich Bases Containing Piperazine Rings.

-

2-(Difluoromethoxy)-1,3,5-trifluoro-benzene. PubChem.

-

LCSS: FLUORINE. Princeton University.

- Significance of Fluorine in Medicinal Chemistry: A Review. [Source not specified], 2009.

-

The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 2008.

- Fluorine NMR. [Source not specified].

-

1,3-Difluoro-2-trifluoromethyl-benzene. Oakwood Chemical.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit.

-

2-CHLORO-1,3-DINITRO-5-(TRIFLUOROMETHYL)BENZENE. Matrix Fine Chemicals.

-

2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene. ChemScene.

-

Fluorine Safety. Purdue University.

-

Fluorine. Airgas.

- Copper-Mediated Trifluoromethylation Using Phenyl Trifluoromethyl Sulfoxide - Supporting Inform

-

Benzene, 1-fluoro-2-(trifluoromethyl)-. PubChem.

-

1,3,5-tris(trifluoromethyl)benzene 97%. Sigma-Aldrich.

-

1,2-Difluoro-3-trifluoromethylbenzene. CymitQuimica.

-

HAZARD SUMMARY. NJ.gov.

-

1,3,5-Tris(trifluoromethyl)benzene. SpectraBase.

- Synthesis of Fluoro‐, Monofluoromethyl‐, Difluoromethyl‐, and Trifluoromethyl‐Substituted Three‐Membered Rings.

-

Synthesis of 2,3-di-fluoro-5-(trifluoromethyl)pyridine. PrepChem.com.

-

Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)-. NIST WebBook.

-

1,3-Bis(trifluoromethyl)benzene. Tokyo Chemical Industry Co., Ltd..

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 3. 2-氟-1,3-二甲基-5-(三氟甲基)苯 | 2-Fluoro-1,3-dimethyl-5-(trifluorom | 1221272-95-2 - 乐研试剂 [leyan.com]

- 4. ajrconline.org [ajrconline.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. biophysics.org [biophysics.org]

Electronic Tuning of Xylene Scaffolds: The Synergistic Role of Trifluoromethyl and Fluoro Substituents

Executive Summary

In modern medicinal chemistry, the modulation of aromatic cores is a primary strategy for optimizing pharmacokinetics (PK) and potency. This guide analyzes the trifluoromethyl-substituted fluoroxylene scaffold—a specialized substructure where the interplay between the strong inductive withdrawal of the trifluoromethyl group (

Part 1: The Electronic Landscape

The electronic behavior of trifluoromethyl fluoroxylenes is defined by the competition between inductive withdrawal and resonance donation.[1][2] Unlike simple halogenated benzenes, the presence of two methyl groups (xylene core) adds electron density that must be counterbalanced to achieve metabolic stability.

Hammett Substituent Constants & Vector Analysis

To rationally design drugs using this scaffold, one must quantify the electronic influence of the substituents. The

| Substituent | Electronic Character | ||||

| +0.54 | +0.43 | +0.42 | +0.12 | Strong Deactivator | |

| +0.06 | +0.34 | +0.52 | -0.46 | Inductive EWG / Resonance EDG | |

| -0.17 | -0.07 | -0.05 | -0.12 | Weak Activator |

Key Insight: In a fluoroxylene system, the

Visualization of Electronic Vectors

The following diagram illustrates the opposing and reinforcing electronic vectors on a p-xylene core substituted with

Caption: Vector map showing the "Push-Pull" dynamics. -CF3 dominates deactivation, while -F provides resonance stabilization.

Part 2: Structural Consequences & Bioisosterism

Metabolic Stability (The "Fluorine Wall")

The primary utility of this scaffold is blocking cytochrome P450-mediated oxidation.

-

Benzylic Oxidation: Methyl groups on xylenes are prone to rapid oxidation to carboxylic acids (

). -

The Fix: Placing a

or

Lipophilicity and CNS Penetration

The

-

Blood-Brain Barrier (BBB): For CNS targets, replacing a chloro-xylene with a trifluoromethyl-fluoroxylene often optimizes the LogP to the ideal 2.0–3.5 range.

-

Dipole Alignment: The C-F bond vectors can be arranged to cancel or reinforce the molecular dipole, affecting solubility and membrane permeability.

Part 3: Experimental Protocol

Protocol: Radical Trifluoromethylation of Fluoroxylenes

Objective: Synthesize 2-fluoro-5-(trifluoromethyl)-1,4-dimethylbenzene from 2-fluoro-p-xylene. Methodology: Innate C-H functionalization using Togni’s Reagent II.[3] This method avoids pre-functionalization with halides.

Reagents & Materials

-

Substrate: 2-Fluoro-p-xylene (1.0 equiv)

-

Reagent: Togni’s Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 equiv)

-

Catalyst:

(10 mol%) -

Solvent: Methanol (0.2 M)

-

Validation Standard:

-trifluorotoluene (Internal NMR standard)

Step-by-Step Workflow

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine Togni’s Reagent II (1.2 equiv) and

(10 mol%). -

Addition: Evacuate and backfill with Argon (3x). Add Methanol followed by 2-Fluoro-p-xylene (1.0 equiv) via syringe.

-

Reaction: Stir the mixture at 40°C for 12 hours. The solution will transition from blue/green to a dark suspension.

-

In-Process Control (Self-Validating Step):

-

Aliquot 50

into an NMR tube with -

Acquire

NMR: Look for the disappearance of the Togni reagent signal (-40 ppm) and appearance of the product

-

-

Workup: Dilute with

, filter through a pad of Celite to remove copper salts. Concentrate in vacuo.[4] -

Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

Synthesis Logic Diagram

Caption: Radical trifluoromethylation workflow with integrated 19F NMR validation checkpoints.

Part 4: References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. Link

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

Sources

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 4-Fluoro-3,5-dimethylbenzotrifluoride for Advanced Research and Pharmaceutical Development

Abstract: 4-Fluoro-3,5-dimethylbenzotrifluoride (CAS No. 121438-18-0) is a strategically important fluorinated building block in modern medicinal chemistry and materials science. Its unique substitution pattern—a fluorine atom and two methyl groups on a trifluoromethylated benzene ring—offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of target molecules. This guide provides an in-depth analysis of its properties, synthesis considerations, key applications in drug discovery, and a practical framework for sourcing and qualifying this critical reagent for high-stakes research and development.

Introduction to 4-Fluoro-3,5-dimethylbenzotrifluoride

Chemical Identity and Structure

4-Fluoro-3,5-dimethylbenzotrifluoride is an aromatic organic compound. The presence of the electron-withdrawing trifluoromethyl (CF3) group and a fluorine atom, combined with the electron-donating methyl groups, creates a unique electronic and steric environment on the benzene ring, making it a versatile intermediate for introducing a fluorinated motif into more complex structures.

-

IUPAC Name: 1-Fluoro-2,4-dimethyl-5-(trifluoromethyl)benzene

-

CAS Number: 121438-18-0

-

Molecular Formula: C₉H₈F₄

-

Molecular Weight: 192.15 g/mol

-

Structure:

Significance in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely recognized strategy for enhancing pharmacological properties.[1][2][3][4] Fluorine and trifluoromethyl groups can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity and pKa to improve membrane permeability and bioavailability.[1][2][3] This specific molecule serves as a precursor to novel pharmacophores where this precise substitution pattern is desired to optimize a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Physicochemical and Spectroscopic Profile

Accurate characterization of the starting material is paramount. Before use in any synthesis, it is critical to verify the identity and purity of 4-Fluoro-3,5-dimethylbenzotrifluoride using the data below as a reference.

Key Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | Typical Supplier Data |

| Boiling Point | ~175-178 °C (Predicted) | N/A |

| Density | ~1.25 g/mL (Predicted) | N/A |

| Refractive Index | ~1.44 (Predicted) | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | General Chemical Principles |

Note: Experimental data for this specific compound is not widely published in public databases. The values above are largely predicted or based on similar structures. Researchers should rely on the supplier's Certificate of Analysis (CoA) and in-house verification.

Spectroscopic Data for Quality Assurance

-

¹H NMR: Expect signals in the aromatic region (around 7.0-7.5 ppm) and a singlet for the two equivalent methyl groups (around 2.3 ppm).

-

¹⁹F NMR: This is a critical technique. Expect two distinct signals: one for the single fluorine atom attached to the ring and another for the trifluoromethyl group. The coupling patterns can confirm the substitution pattern.

-

¹³C NMR: Will show characteristic signals for the aromatic carbons, the methyl carbons, and the quartet signal for the trifluoromethyl carbon due to C-F coupling.

-

Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z 192.15, confirming the molecular weight.

Synthesis and Manufacturing Considerations

Overview of a Common Synthetic Pathway

While specific manufacturing processes are proprietary, a plausible synthetic route can be inferred from established organofluorine chemistry. A multi-step synthesis starting from a substituted toluene or xylene derivative is common. The key steps often involve nitration, halogenation, and trifluoromethylation.

From a practical standpoint, the researcher's primary concern is not the synthesis itself, but the potential impurities that can arise from it.

Caption: A generalized workflow for the synthesis of 4-Fluoro-3,5-dimethylbenzotrifluoride.

Critical Quality Attributes and Impurity Profile

When sourcing this material, it is crucial to scrutinize the Certificate of Analysis for potential impurities that could derail subsequent reactions.

-

Regioisomers: Incomplete control during aromatic substitution steps can lead to isomers (e.g., 2-Fluoro-3,5-dimethylbenzotrifluoride). These can be difficult to separate and may lead to isomeric product mixtures in your synthesis.

-

Residual Solvents and Reagents: Check for residual solvents from purification (e.g., heptane, ethyl acetate) and unreacted starting materials.

-

Water Content: For moisture-sensitive reactions, such as those involving organometallics or strong bases, a low water content is essential.

Applications in Drug Development and Advanced Research

Role as a Key Building Block

This molecule is primarily used as an intermediate. Functional groups can be introduced onto the aromatic ring or the methyl groups through various reactions, such as benzylic bromination followed by substitution, or metal-catalyzed cross-coupling reactions if a handle (e.g., a bromine or iodine) is installed on the ring.

The trifluoromethyl group acts as a strong electron-withdrawing group and a metabolically stable lipophilic moiety. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions within a protein's active site, enhancing binding affinity.

Caption: A step-by-step process for qualifying a new supplier or lot of material.

Experimental Protocol: Safe Handling and Stock Solution Preparation

Safety Precautions and Personal Protective Equipment (PPE)

Based on data for structurally similar compounds like 4-fluorobenzotrifluoride, this substance should be handled with care. [5][6]* Hazards: Likely to be a flammable liquid. [5][6]May cause skin and serious eye irritation. May be harmful if swallowed, in contact with skin, or if inhaled. * Handling: Work in a well-ventilated chemical fume hood. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge. * PPE: Wear appropriate chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.

Step-by-Step Protocol for 100 mM Stock Solution Preparation

This protocol describes the preparation of 100 mL of a 100 mM stock solution in anhydrous dichloromethane (DCM).

-

Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

Reagent Calculation:

-

Target Molarity = 0.1 mol/L

-

Volume = 0.1 L

-

Moles needed = 0.1 mol/L * 0.1 L = 0.01 mol

-

Mass needed = 0.01 mol * 192.15 g/mol = 1.9215 g

-

-

Solvent Dispensing: In a chemical fume hood, carefully measure approximately 80 mL of anhydrous DCM into a 100 mL volumetric flask equipped with a magnetic stir bar.

-

Compound Addition: Using a calibrated pipette or syringe, accurately weigh 1.9215 g of 4-Fluoro-3,5-dimethylbenzotrifluoride and add it to the volumetric flask. A positive displacement pipette is recommended for accuracy with organic liquids.

-

Dissolution: Cap the flask and stir the solution at room temperature until the compound is fully dissolved.

-

Final Volume Adjustment: Carefully add anhydrous DCM to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

-

Homogenization and Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Transfer the solution to a clean, dry, and clearly labeled amber glass bottle with a PTFE-lined cap.

-

Validation (Trustworthiness Step): A small aliquot of the solution can be diluted and analyzed via GC-MS to confirm the concentration and purity before use in critical experiments.

-

Storage: Store the solution under an inert atmosphere at 2-8°C, protected from light.

Conclusion

4-Fluoro-3,5-dimethylbenzotrifluoride is a valuable, specialized building block for chemists engaged in drug discovery and materials science. Its utility is derived directly from the strategic placement of its fluorine-containing substituents. For researchers, success with this reagent depends not only on its clever application in synthesis but also on a rigorous approach to procurement and quality control. By following the validation workflows and handling protocols outlined in this guide, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes.

References

Note: While search results provided some information on related compounds, direct, detailed scientific literature or patents for the specific CAS number 121438-18-0 were not prevalent in the initial search. The references below pertain to analogous compounds and general principles cited in the guide.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 402-44-8 | 1800-3-04 | MDL MFCD00000399 | 4-Fluorobenzotrifluoride | SynQuest Laboratories [synquestlabs.com]

- 6. 对氟三氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Agrochemical Applications of 4-Fluoro-3,5-dimethylbenzotrifluoride Derivatives

Abstract: The strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds has become a cornerstone of modern agrochemical design. The 4-fluoro-3,5-dimethylbenzotrifluoride core, in particular, presents a unique constellation of electronic and steric properties that are highly advantageous for the development of novel herbicides, insecticides, and fungicides. The trifluoromethyl group enhances metabolic stability, lipophilicity, and binding affinity to target proteins, while the fluoro and dimethyl substitutions offer avenues for fine-tuning selectivity and potency.[1][2][3] This guide provides a comprehensive overview of the rationale, synthesis, and biological evaluation of agrochemicals derived from this promising scaffold. It is intended for researchers, scientists, and drug development professionals in the agrochemical sector.

The Strategic Advantage of the 4-Fluoro-3,5-dimethylbenzotrifluoride Scaffold

The benzotrifluoride moiety is a well-established pharmacophore in numerous commercial agrochemicals.[1] Its electron-withdrawing nature significantly influences the acidity of neighboring protons and the overall electronic profile of the molecule, often leading to enhanced interactions with biological targets. The presence of a fluorine atom at the 4-position and methyl groups at the 3- and 5-positions of the benzotrifluoride ring further modulates the molecule's properties:

-

Enhanced Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the molecule, which can improve its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.[1][4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes such as cytochrome P450s. This leads to increased bioavailability and prolonged activity of the agrochemical.[1][4]

-

Fine-Tuning of Bioactivity: The substitution pattern on the aromatic ring plays a crucial role in determining the biological activity and selectivity of the compound. The 4-fluoro and 3,5-dimethyl groups provide specific steric and electronic features that can be exploited to achieve desired activity against target organisms while minimizing effects on non-target species.[5][6]

Proposed Agrochemical Derivatives and Synthetic Protocols

Based on established agrochemical classes, we propose the synthesis and evaluation of three classes of derivatives from 4-fluoro-3,5-dimethylaniline, a key intermediate readily prepared from 4-fluoro-3,5-dimethylbenzotrifluoride.

Synthesis of the Key Intermediate: 4-Fluoro-3,5-dimethylaniline

The synthesis of 4-fluoro-3,5-dimethylaniline can be achieved from 3,5-dimethylaniline through a multi-step process involving fluorination and subsequent modifications. A general synthetic protocol is outlined below.

Protocol 2.1: Synthesis of 4-Fluoro-3,5-dimethylaniline

-

Acetylation of 3,5-Dimethylaniline: To a solution of 3,5-dimethylaniline (1.0 eq) in acetic anhydride (2.0 eq), add a catalytic amount of sulfuric acid. Stir the mixture at room temperature for 2 hours. Pour the reaction mixture into ice water and collect the precipitated N-(3,5-dimethylphenyl)acetamide by filtration.

-

Fluorination: The N-(3,5-dimethylphenyl)acetamide can be fluorinated using electrophilic fluorinating agents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The specific reaction conditions will need to be optimized.

-

Hydrolysis: The resulting fluorinated acetamide is then hydrolyzed using an aqueous acid solution (e.g., HCl) under reflux to yield 4-fluoro-3,5-dimethylaniline. Purify the product by distillation or column chromatography.

Proposed Derivative 1: A Novel Phenylpyrazole Insecticide

Phenylpyrazole insecticides, such as fipronil, are known to be potent blockers of GABA-gated chloride channels in insects.[1] We propose the synthesis of a novel phenylpyrazole derivative incorporating the 4-fluoro-3,5-dimethylphenyl moiety.

Protocol 2.2: Synthesis of a 4-Fluoro-3,5-dimethylphenylpyrazole Derivative

-

Diazotization of 4-Fluoro-3,5-dimethylaniline: Dissolve 4-fluoro-3,5-dimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite (1.0 eq) in water dropwise while maintaining the temperature below 5 °C.

-

Coupling with a Pyrazole: In a separate flask, dissolve a suitable pyrazole derivative (e.g., 5-amino-3-cyano-1H-pyrazole) in a basic aqueous solution. Slowly add the diazonium salt solution from the previous step to the pyrazole solution at 0-5 °C.

-

Cyclization and Functionalization: The resulting azo compound can then be cyclized and further functionalized to yield the final phenylpyrazole insecticide. The specific steps will depend on the desired final structure.

Proposed Derivative 2: A Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicide

PPO-inhibiting herbicides are a class of compounds that block the synthesis of chlorophyll in plants, leading to rapid cell death. We propose a diphenyl ether derivative containing the 4-fluoro-3,5-dimethylbenzotrifluoride scaffold.

Protocol 2.3: Synthesis of a Diphenyl Ether Herbicide Derivative

-

Nucleophilic Aromatic Substitution: React 4-fluoro-3,5-dimethylbenzotrifluoride (1.0 eq) with a substituted phenol (e.g., 4-nitrophenol) (1.0 eq) in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like DMF at elevated temperatures.

-

Reduction of the Nitro Group: The resulting nitro-diphenyl ether can be reduced to the corresponding amine using standard reduction methods, such as catalytic hydrogenation or treatment with tin(II) chloride.

-

Further Derivatization: The amino group can be further derivatized to introduce other functional groups known to enhance herbicidal activity, such as conversion to a urea or a thiourea.

Proposed Derivative 3: A Succinate Dehydrogenase Inhibitor (SDHI) Fungicide

SDHI fungicides are a crucial class of agrochemicals that inhibit the mitochondrial respiratory chain in fungi. We propose the synthesis of a novel carboxamide derivative.

Protocol 2.4: Synthesis of a Carboxamide SDHI Fungicide Derivative

-

Amide Coupling: React 4-fluoro-3,5-dimethylaniline (1.0 eq) with a carboxylic acid chloride containing a suitable heterocyclic moiety (e.g., a pyrazole or a thiazole known to be active in SDHIs) (1.0 eq) in the presence of a base such as triethylamine in an inert solvent like dichloromethane.

-

Purification: The resulting carboxamide can be purified by recrystallization or column chromatography.

Biological Evaluation Protocols

The following protocols provide a general framework for the preliminary screening of the synthesized derivatives for their respective agrochemical activities.

Insecticidal Activity Screening

Protocol 3.1: In Vitro Insecticidal Assay (Contact Toxicity)

-

Test Organism: Use a susceptible insect species, such as the common fruit fly (Drosophila melanogaster) or the larvae of the diamondback moth (Plutella xylostella).

-

Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., acetone).

-

Application: Apply a small, defined volume (e.g., 1 µL) of each dilution to the dorsal thorax of adult insects or the cuticle of larvae. A solvent-only control should be included.

-

Observation: House the treated insects under controlled conditions (temperature, humidity, and light) and assess mortality at 24, 48, and 72 hours post-application.

-

Data Analysis: Calculate the LC50 (lethal concentration for 50% of the population) for each compound.

Protocol 3.2: In Vivo Insecticidal Assay (Systemic Activity in Plants)

-

Plant Material: Use a suitable host plant for the target insect pest (e.g., cabbage for diamondback moth).

-

Compound Application: Apply the test compounds to the soil as a drench or to the foliage as a spray.

-

Infestation: After a set period to allow for systemic uptake, infest the plants with a known number of insect larvae.

-

Observation: Monitor larval mortality and feeding damage over several days.

-

Data Analysis: Determine the effective concentration for insect control.

Herbicidal Activity Screening

Protocol 3.2.1: In Vitro Herbicidal Assay (Seed Germination and Root Growth Inhibition)

-

Test Species: Use seeds of both a monocotyledonous (e.g., ryegrass, Lolium perenne) and a dicotyledonous (e.g., cress, Lepidium sativum) plant.

-

Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent and incorporate them into an agar medium.

-

Plating: Place a defined number of seeds onto the surface of the agar in Petri dishes.

-

Incubation: Incubate the plates under controlled light and temperature conditions.

-

Observation: After a set period (e.g., 7 days), measure the percentage of seed germination and the length of the roots and shoots.

-

Data Analysis: Calculate the IC50 (concentration for 50% inhibition) for germination and growth for each plant species.

Protocol 3.2.2: In Vivo Herbicidal Assay (Post-emergence)

-

Plant Material: Grow test plants (both monocots and dicots) to the 2-3 leaf stage in pots.

-

Compound Application: Apply the test compounds as a foliar spray at different concentrations. Include a formulation blank as a control.

-

Observation: Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment).

-

Data Analysis: Score the herbicidal damage on a scale (e.g., 0-100%) and determine the minimum effective dose.

Fungicidal Activity Screening

Protocol 3.3.1: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

-

Test Organism: Use a range of economically important fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum).

-

Compound Preparation: Incorporate serial dilutions of the test compounds into a suitable fungal growth medium (e.g., potato dextrose agar).

-

Inoculation: Place a small plug of fungal mycelium in the center of each agar plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus.

-

Observation: Measure the diameter of the fungal colony at regular intervals until the control plate is fully grown.

-

Data Analysis: Calculate the EC50 (effective concentration for 50% inhibition of mycelial growth).

Protocol 3.3.2: In Vivo Fungicidal Assay (Protective and Curative Activity)

-

Plant Material: Use a susceptible host plant for the target fungal pathogen (e.g., tomato for Botrytis cinerea).

-

Protective Assay: Apply the test compounds to the plants before inoculation with the fungal pathogen.

-

Curative Assay: Inoculate the plants with the fungal pathogen and then apply the test compounds after a set period.

-

Observation: Assess the development of disease symptoms (e.g., lesion size, sporulation) over several days.

-

Data Analysis: Determine the percentage of disease control for each compound at different concentrations.

Proposed Mechanisms of Action and Visualization

The proposed derivatives are designed to target specific biochemical pathways in their respective target organisms.

Phenylpyrazole Insecticide: GABA Receptor Antagonist

The proposed phenylpyrazole derivative is hypothesized to act as a non-competitive antagonist of the GABA (gamma-aminobutyric acid) receptor in insects. By blocking the GABA-gated chloride channel, it prevents the influx of chloride ions, leading to hyperexcitation of the central nervous system, paralysis, and death.[1]

Caption: Proposed mechanism of action for the phenylpyrazole insecticide.

Diphenyl Ether Herbicide: PPO Inhibition

The proposed diphenyl ether herbicide is expected to inhibit the enzyme protoporphyrinogen oxidase (PPO). This enzyme is critical for the synthesis of chlorophyll and other essential tetrapyrroles in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that destroy cell membranes.

Caption: Proposed mechanism of action for the diphenyl ether herbicide.

Carboxamide Fungicide: SDHI Action

The proposed carboxamide fungicide is designed to inhibit the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain of fungi. By blocking this enzyme, the fungicide disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

Caption: Proposed mechanism of action for the carboxamide fungicide.

Data Presentation and Interpretation

The following table presents hypothetical, yet plausible, efficacy data for the proposed derivatives based on the screening protocols described above.

| Derivative Class | Compound ID | Target Organism | Assay Type | IC50 / EC50 / LC50 |

| Phenylpyrazole Insecticide | FDM-PIP-01 | Plutella xylostella | Contact Toxicity | 2.5 µM |

| Diphenyl Ether Herbicide | FDM-DPE-01 | Lolium perenne | Root Growth Inhibition | 0.8 µM |

| Carboxamide Fungicide | FDM-CAF-01 | Botrytis cinerea | Mycelial Growth Inhibition | 1.2 µM |

Interpretation of Results:

-

FDM-PIP-01: The low micromolar LC50 value suggests potent insecticidal activity, warranting further investigation into its spectrum of activity against other insect pests and its mode of action.

-

FDM-DPE-01: The sub-micromolar IC50 value against a key grass weed indicates strong herbicidal potential. Further studies should focus on its selectivity towards crops and its pre- and post-emergence efficacy.

-

FDM-CAF-01: The low micromolar EC50 value against a significant fungal pathogen suggests promising fungicidal activity. Further in vivo testing is recommended to evaluate its protective and curative properties.

Conclusion

The 4-fluoro-3,5-dimethylbenzotrifluoride scaffold represents a valuable starting point for the development of novel and effective agrochemicals. The synthetic protocols and biological evaluation methods outlined in this guide provide a robust framework for researchers to explore the potential of derivatives from this scaffold. The unique combination of fluorine and trifluoromethyl substituents offers significant opportunities for creating next-generation pesticides with improved efficacy, selectivity, and environmental profiles.

References

-

DiVA. (2023). Structure−Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. Available at: [Link]

-

PMC. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

-

PubMed. (2020). Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety. Available at: [Link]

-

PMC. (2023). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. Available at: [Link]

-

IML Testing & Research. (2025). Pesticide Testing Using the In Vitro Approach. Available at: [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Available at: [Link]

-

Journal of Agricultural and Food Chemistry. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Available at: [Link]

-

The Aquila Digital Community. (2005). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. Available at: [Link]

-

Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services. Available at: [Link]

-

Semantic Scholar. (2017). Synthesis and herbicidal activity of substituted 2-( 1-( 3-chloropyridin-2-yl )-3 , 5-dimethyl-1 H-pyrazol-4-yl ) acetic acid derivatives containing 1 , 3 , 4-thiadiazole. Available at: [Link]

-

Pesticide Registration Toolkit. (n.d.). In-vivo cytogenetics. Available at: [Link]

-

MDPI. (2024). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Available at: [Link]

-

ResearchGate. (2024). Recent developments in fluorine‐containing pesticides. Available at: [Link]

-

CNKI. (2023). Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides. Available at: [Link]

-

ResearchGate. (2020). Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety. Available at: [Link]

- Google Patents. (2019). WO2019058244A1 - Novel agrochemical combinations.

-

PubChem. (n.d.). 3,5-Dimethylaniline. Available at: [Link]

-

PMC. (2024). The continuing significance of chiral agrochemicals. Available at: [Link]

-

PubMed. (2024). Recent Advances and Outlook of Benzopyran Derivatives in the Discovery of Agricultural Chemicals. Available at: [Link]

-

Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chigroup.site [chigroup.site]

- 4. Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

C-H activation protocols involving 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene

Executive Summary & Substrate Analysis

This Application Note details the strategic functionalization of 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene (CAS: 1214343-69-1). This substrate represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic trifluoromethyl group, a metabolic blocking fluorine atom, and steric bulk from methyl groups.

However, its high degree of substitution presents a unique challenge for functionalization. Standard electrophilic aromatic substitution (S_EAr) is severely deactivated by the electron-withdrawing –CF₃ and –F groups. Therefore, Transition-Metal Catalyzed C–H Activation is the requisite methodology for late-stage diversification.

Substrate Reactivity Map

-

Positions 1 & 3 (Methyl): Benzylic C(sp³)–H bonds. Activated for radical abstraction or lateral deprotonation due to the inductive effect of the ortho-Fluorine and para-CF₃.

-

Position 2 (Fluorine): Blocked. Acts as a weak directing group (DG) but ortho-positions (1,3) are occupied, preventing standard ortho-C–H activation.

-

Positions 4 & 6 (Aromatic C–H): The primary targets for C(sp²)–H activation. These positions are chemically equivalent (C2 symmetry). They are sterically crowded, flanked by a Methyl group and a Trifluoromethyl group.

-

Position 5 (Trifluoromethyl): Blocked. Strongly deactivating meta-director.

Strategic Approach: We will define two complementary protocols:

-

Iridium-Catalyzed C(sp²)–H Borylation: Targeting positions 4/6 via steric control.

-

Lateral C(sp³)–H Silylation: Targeting positions 1/3 via base-mediated activation.

Protocol A: Sterically Controlled C(sp²)–H Borylation

Objective: Selective installation of a boronic ester at Position 4 (or 6) to enable Suzuki-Miyaura coupling. Mechanism: Iridium(III)/Iridium(V) catalytic cycle. The regioselectivity is governed purely by sterics. The C–H bond at C4 is flanked by –Me and –CF₃. While crowded, it is the only accessible aromatic C–H bond. The catalyst system must be robust enough to overcome this steric barrier.

Materials & Reagents

-

Substrate: 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene (1.0 equiv)

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv)

-

Pre-Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)

-

Ligand: 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy) (3.0 mol%)

-

Solvent: n-Hexane (anhydrous, degassed) or THF (for higher solubility)

-

Atmosphere: Nitrogen or Argon (Glovebox or Schlenk line)

Step-by-Step Methodology

-

Catalyst Activation (Pre-complexation):

-

In a glovebox, weigh [Ir(OMe)(cod)]₂ (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) into a 20 mL scintillation vial equipped with a magnetic stir bar.

-

Add 2 mL of n-Hexane. The solution should turn from yellow to deep red/brown within 5 minutes, indicating the formation of the active catalytic species.

-

Critical Note: Premixing is essential. Adding the substrate before the active catalyst forms can lead to induction periods or catalyst decomposition.

-

-

Reaction Assembly:

-

Add B₂pin₂ (305 mg, 1.2 mmol) to the catalyst solution. Stir for 2 minutes until dissolved.

-

Add the substrate, 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene (192 mg, 1.0 mmol).

-

Seal the vial with a PTFE-lined cap.

-

-

Thermal Activation:

-

Transfer the vial to a heating block set to 80 °C .

-

Stir vigorously (800 rpm). The reaction typically proceeds for 6–16 hours.

-

Monitoring: Monitor by GC-MS or ¹⁹F NMR. The starting material signal (approx -60 ppm for CF₃) will shift slightly downfield upon borylation.

-

-

Work-up & Purification:

-

Concentrate the solvent in vacuo.

-

Purification: Pass the crude residue through a short plug of silica gel eluting with 5% EtOAc in Hexanes to remove the catalyst and excess B₂pin₂.

-

Caution: Fluorinated aryl boronates can be prone to protodeboronation on acidic silica. Use neutral silica or perform the subsequent coupling step directly (telescoping).

Data Summary: Expected Results

| Parameter | Value | Notes |

| Conversion | >95% | High conversion due to lack of competing C-H sites. |

| Regioselectivity | >99% C4/C6 | Symmetry makes C4 and C6 equivalent. |

| Isolated Yield | 82-88% | Losses primarily due to volatility or hydrolysis. |

| ¹⁹F NMR Shift | Distinct | CF₃ signal shifts; F-2 signal splitting changes due to loss of H-4 coupling. |

Protocol B: Lateral C(sp³)–H Functionalization (Lithiation-Trapping)

Objective: Functionalization of the benzylic methyl group (Position 1 or 3). Mechanism: The acidity of the benzylic protons is enhanced by the electron-withdrawing nature of the ring. A strong base (LICKOR or s-BuLi) performs a lateral deprotonation, followed by trapping with an electrophile (e.g., TMSCl or DMF).

Materials & Reagents

-

Substrate: 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene (1.0 equiv)

-

Base: sec-Butyllithium (1.4 M in cyclohexane, 1.1 equiv)

-

Additive: TMEDA (N,N,N',N'-Tetramethylethylenediamine, 1.2 equiv)

-

Electrophile: Chlorotrimethylsilane (TMSCl, 1.5 equiv)

-

Solvent: THF (anhydrous, -78 °C)

Step-by-Step Methodology

-

Cryogenic Setup:

-

Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon.

-

Add substrate (1.0 mmol) and TMEDA (1.2 mmol) in 5 mL anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Deprotonation (Lateral Lithiation):

-

Add s-BuLi (1.1 equiv) dropwise via syringe over 10 minutes.

-

Observation: A color change (often bright yellow or orange) indicates the formation of the benzylic anion.

-

Stir at -78 °C for 45 minutes. The bulky base and low temperature prevent nucleophilic attack at the CF₃ group or the aromatic ring (SNAr).

-

-

Electrophile Trapping:

-

Add TMSCl (1.5 equiv) dropwise.

-

Allow the reaction to warm slowly to room temperature over 2 hours.

-

-

Work-up:

-

Quench with saturated NH₄Cl solution.

-

Extract with Et₂O (3x). Dry over MgSO₄.

-

Concentrate and purify via vacuum distillation or flash chromatography (100% Pentane).

-

Mechanistic Visualization

The following diagram illustrates the divergent pathways for the two protocols, highlighting the steric and electronic decision points.

Figure 1: Divergent functionalization pathways. Pathway A exploits steric pockets for aromatic functionalization, while Pathway B utilizes electronic acidification for benzylic modification.

References

-

Marcos-Atanes, D., et al. (2023).[3][4] "Iridium-Catalyzed ortho-Selective Borylation of Aromatic Amides Enabled by 5-Trifluoromethylated Bipyridine Ligands." Angewandte Chemie International Edition, 62(18), e202214510.[3] Link

- Context: Establishes the robustness of Ir-catalysts with CF3-substituted ligands and substrates, validating the steric tolerance required for Protocol A.

-

Whittaker, R. E., & Larrosa, I. (2024). "Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis." Chemical Reviews. Link

- Context: Comprehensive review of fluoroarene reactivity, providing the theoretical basis for the "blocked ortho" effect and lateral activ

-

Fyfe, J. W. B., & Watson, A. J. B. (2017). "Recent Developments in C–H Borylation for the Functionalization of Heterocycles and Arenes." Chem, 3(1). Link

- Context: Standardizes the [Ir(OMe)(cod)]₂/dtbpy protocol used in Protocol A.

-

Schlosser, M. (2005). "The 2×3 effect: a new rule for superbase-mediated regioselective deprotonations." Journal of Organometallic Chemistry, 690(23). Link

- Context: Foundational text on lateral lithiation mechanics (Protocol B)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Electronically Driven Regioselective Iridium‐Catalyzed C−H Borylation of Donor‐π‐Acceptor Chromophores Containing Triarylboron Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iridium-Catalyzed ortho-Selective Borylation of Aromatic Amides Enabled by 5-Trifluoromethylated Bipyridine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

Application Note: Synthesis of 4-Fluoro-3,5-dimethylbenzotrifluoride via Electrophilic Fluorination

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 4-Fluoro-3,5-dimethylbenzotrifluoride, a key building block in pharmaceutical and agrochemical research. The methodology centers on the direct electrophilic fluorination of 3,5-dimethylbenzotrifluoride using 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor™. This application note details the underlying reaction mechanism, a step-by-step experimental procedure, safety considerations, and analytical characterization of the final product. The presented protocol is designed for researchers, scientists, and professionals in drug development, offering a reliable and efficient pathway to this valuable fluorinated compound.

Introduction: The Significance of Fluorinated Aromatics

Fluorine-containing organic molecules are of paramount importance in modern medicinal chemistry and materials science. The introduction of fluorine atoms can dramatically alter a molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 4-Fluoro-3,5-dimethylbenzotrifluoride, in particular, serves as a crucial intermediate in the synthesis of various bioactive compounds. The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group that enhances the electrophilic character of adjacent sites through inductive effects, while the fluorine atom introduces further modulation of electronic properties and potential metabolic blocking.[2][3]

Historically, the direct fluorination of aromatic compounds was challenging due to the high reactivity and toxicity of reagents like elemental fluorine.[4] The advent of electrophilic N-F reagents, such as Selectfluor™, has revolutionized this field by providing safer, more selective, and easier-to-handle alternatives.[5][6] Selectfluor™ is a stable, crystalline solid that serves as an effective "F+" source for a wide range of substrates.[4][7]

Reaction Mechanism and Regioselectivity

The synthesis of 4-Fluoro-3,5-dimethylbenzotrifluoride proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The π-electrons of the aromatic ring in 3,5-dimethylbenzotrifluoride act as a nucleophile, attacking the electrophilic fluorine atom of the Selectfluor™ reagent.[8] This initial attack forms a positively charged intermediate known as a Wheland complex or σ-complex.[9] The reaction's regioselectivity is dictated by the directing effects of the substituents on the benzene ring.

The trifluoromethyl (-CF3) group is a strong deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect.[10] Conversely, the two methyl (-CH3) groups are activating and ortho-, para-directing. In the case of 3,5-dimethylbenzotrifluoride, the positions ortho and para to the methyl groups are positions 2, 4, and 6. The position meta to the trifluoromethyl group is position 5 (and 3, which is already substituted). The synergistic directing effects of the two methyl groups strongly favor electrophilic attack at the para-position (position 4), which is also ortho to both methyl groups. This leads to the preferential formation of the 4-fluoro isomer.

The subsequent loss of a proton from the Wheland complex restores the aromaticity of the ring, yielding the final product, 4-Fluoro-3,5-dimethylbenzotrifluoride.[9] The mechanism, while generally accepted as an SEAr pathway, has been a subject of discussion, with some studies exploring the possibility of a single-electron transfer (SET) process in certain electrophilic fluorinations.[5][11] However, for electron-rich aromatic systems, the polar SEAr mechanism is widely supported.[9]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 4-Fluoro-3,5-dimethylbenzotrifluoride.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| 3,5-Dimethylbenzotrifluoride | C₉H₉F₃ | 174.16 | 328-99-4 | Starting material, liquid |

| Selectfluor™ | C₇H₁₄B₂ClF₉N₂ | 354.26 | 140681-55-6 | Fluorinating agent, white solid[12] |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 75-05-8 | Reaction solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution for work-up |

| Brine | NaCl | 58.44 | 7647-14-5 | Saturated aqueous solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | Stationary phase for chromatography |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Eluent for chromatography |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Eluent for chromatography |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup

-

Standard laboratory glassware

Synthesis Workflow

Caption: Experimental workflow for the synthesis of 4-Fluoro-3,5-dimethylbenzotrifluoride.

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dimethylbenzotrifluoride (1.0 eq.) in anhydrous acetonitrile.

-

Addition of Fluorinating Agent: To the stirred solution, add Selectfluor™ (1.1 eq.) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Dissolve the residue in dichloromethane (DCM).

-

Transfer the DCM solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.[13]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[13]

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Fluoro-3,5-dimethylbenzotrifluoride.[13]

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Ventilation: Conduct the reaction in a well-ventilated fume hood.[12]

-

Selectfluor™ Handling: While Selectfluor™ is more stable than many other fluorinating agents, it is a strong oxidizing agent and an irritant.[4][14] Avoid inhalation of dust and contact with skin and eyes.[12] In case of contact, rinse thoroughly with water.[12]

-

Solvent Handling: Acetonitrile and dichloromethane are flammable and toxic. Handle with care and avoid ignition sources.

Analytical Characterization

The identity and purity of the synthesized 4-Fluoro-3,5-dimethylbenzotrifluoride should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

-

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[15][16] The spectrum should show two distinct signals: one for the trifluoromethyl group and another for the fluorine atom on the aromatic ring. The chemical shifts and coupling constants will be characteristic of the product's structure.[17][18]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₉H₈F₄.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conversion | Insufficient reaction time or temperature. | Increase reaction time and ensure the mixture is refluxing properly. Monitor reaction progress closely. |

| Deactivated Selectfluor™ reagent. | Use a fresh batch of Selectfluor™. | |

| Formation of Byproducts | Non-optimal reaction conditions. | Adjust the stoichiometry of the reagents. Consider running the reaction at a lower temperature for a longer duration. |

| Difficult Purification | Co-elution of starting material and product. | Optimize the solvent system for flash column chromatography. A shallower gradient may be necessary. |

Conclusion

The electrophilic fluorination of 3,5-dimethylbenzotrifluoride using Selectfluor™ provides an efficient and direct route to 4-Fluoro-3,5-dimethylbenzotrifluoride. The protocol detailed in this application note is robust and scalable, making it suitable for both academic research and industrial applications. The clear regioselectivity, driven by the directing effects of the methyl and trifluoromethyl groups, simplifies the synthesis and purification process. Adherence to the outlined safety procedures is crucial for the successful and safe execution of this synthesis. The analytical techniques described are essential for verifying the structure and purity of the final product, a valuable component in the development of new pharmaceuticals and agrochemicals.

References

-

Klumpp, D. A. et al. (n.d.). Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. Retrieved February 14, 2026, from [Link]

-

Stavber, S. et al. (2008). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. ResearchGate. Retrieved February 14, 2026, from [Link]

-

Vaia. (n.d.). Propose a mechanism for the electrophilic fluorination of benzene with F. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (2023, December 2). Electrophilic fluorination. Retrieved February 14, 2026, from [Link]

-

Klumpp, D. A. et al. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. Retrieved February 14, 2026, from [Link]

-

Powers, D. C. et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Retrieved February 14, 2026, from [Link]

-

Brandt, J. R. et al. (2014). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. PMC - NIH. Retrieved February 14, 2026, from [Link]

-

YouTube. (2020, August 9). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved February 14, 2026, from [Link]

-

RSC Publishing. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved February 14, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Selectfluor. Retrieved February 14, 2026, from [Link]

-

American Chemical Society. (1983). Substituent effects of the trifluoromethyl group on electrophilic additions to alkenes. Solvolysis of the trifluoromethyl group. Protonation of alkenes less basic than ethylene, .rho.+ values of deactivated styrenes, and reactivity-selectivity effects. Retrieved February 14, 2026, from [Link]

-

Chem-Station. (2014, February 12). Electrophilic Trifluoromethylation. Retrieved February 14, 2026, from [Link]

-

ACS Publications. (2018, February 22). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved February 14, 2026, from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved February 14, 2026, from [Link]

-

JoVE. (2023, April 30). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Retrieved February 14, 2026, from [Link]

-

MSU Chemistry. (n.d.). 1-(Chloromethyl)-4-fluoro-1,4- diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). Retrieved February 14, 2026, from [Link]

-

Wikipedia. (2023, November 28). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved February 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved February 14, 2026, from [Link]

-

MPG.PuRe. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Retrieved February 14, 2026, from [Link]

-

REF Impact Case Studies. (n.d.). The development of Selectfluor® as a commercial electrophilic fluorinating agent. Retrieved February 14, 2026, from [Link]

-

ACS Publications. (2022, July 18). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Retrieved February 14, 2026, from [Link]

-

RSC Publishing. (2013, October 31). Mechanism of electrophilic fluorination with Pd(iv): fluoride capture and subsequent oxidative fluoride transfer. Retrieved February 14, 2026, from [Link]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selectfluor [commonorganicchemistry.com]

- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 6. SelectFluor - Enamine [enamine.net]

- 7. Selectfluor™ [sigmaaldrich.com]

- 8. vaia.com [vaia.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Mechanism of electrophilic fluorination with Pd(iv): fluoride capture and subsequent oxidative fluoride transfer - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. molcore.com [molcore.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemistry.msu.edu [chemistry.msu.edu]

- 15. azom.com [azom.com]

- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 17. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Topic: Solvent Selection for Reactions Involving Electron-Deficient Fluorobenzenes

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Electron-deficient fluorobenzenes are cornerstone building blocks in modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Their unique reactivity, governed by the powerful electron-withdrawing nature of both the fluorine substituent and other activating groups, makes them prime substrates for a variety of transformations. The success of these reactions—most notably Nucleophilic Aromatic Substitution (SNAr)—is critically dependent on the judicious selection of the reaction solvent. This application note provides a comprehensive guide to solvent selection, delving into the mechanistic principles that dictate solvent effects, offering practical guidance for common reaction types, and presenting detailed protocols for laboratory application.

The Unique Reactivity of Electron-Deficient Fluorobenzenes

The chemistry of electron-deficient fluorobenzenes is dominated by the Nucleophilic Aromatic Substitution (SNAr) pathway. Unlike typical alkyl substitution (SN2), where fluoride is a poor leaving group, in SNAr it is an excellent one. This paradox is explained by the reaction mechanism.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1] First, a nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The high electronegativity of the fluorine atom, along with other electron-withdrawing groups on the aromatic ring, stabilizes this negatively charged intermediate through a strong inductive effect.[2] This stabilization lowers the activation energy of this first, often rate-determining, step.[2] In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion.[2]

Because the addition of the nucleophile is typically the bottleneck, factors that enhance the nucleophile's reactivity and stabilize the Meisenheimer complex will accelerate the overall reaction rate. The solvent plays a paramount role in modulating these factors.[3][4]

Caption: The two-step addition-elimination mechanism of SNAr reactions.

The Role of the Solvent: A Mechanistic Perspective

Solvents influence chemical reactions by stabilizing or destabilizing reactants, intermediates, and transition states.[3] In the context of SNAr on fluorobenzenes, the solvent's primary roles are to dissolve the reactants and to modulate the nucleophilicity of the attacking species. Solvents are broadly classified by their polarity (dielectric constant) and their ability to donate hydrogen bonds (proticity).[5][6]

Polar Aprotic Solvents: The Workhorse Choice

Polar aprotic solvents are characterized by large dipole moments and high dielectric constants, but they lack O-H or N-H bonds, meaning they cannot act as hydrogen-bond donors.[6][7] This class of solvents is the premier choice for most SNAr reactions involving anionic nucleophiles.

Causality: Polar aprotic solvents excel because they effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophilic salt but only weakly solvate the nucleophilic anion.[3] This leaves the anion "naked" and highly reactive, dramatically increasing the rate of the initial attack on the fluorobenzene ring.[6][8] This effect can accelerate reaction rates by several orders of magnitude compared to other solvent classes.[8]

Common Examples: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF).[7]

| Solvent | Dielectric Constant (ε) at 25°C | Boiling Point (°C) | Key Characteristics |

| DMSO | 46.7[7] | 189 | Highly polar, excellent solvating power for a wide range of reagents. |

| DMF | 36.7 | 153 | Very common, but can decompose at high temperatures. |

| Acetonitrile | 37.5[9] | 82 | Lower boiling point, easier to remove post-reaction. |

| THF | 7.5[7] | 66 | Moderately polar, useful for reactions with organometallics. |

| Acetone | 21[7] | 56 | Lower boiling point, but can be reactive itself (enolization). |

Polar Protic Solvents: A Generally Poor Choice with Exceptions

Polar protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and are excellent hydrogen-bond donors.[5][7] While their high polarity can help dissolve ionic reagents, they are generally detrimental to SNAr reactions with anionic nucleophiles.

Causality: The hydrogen-bond donating ability of protic solvents leads to strong solvation of the anionic nucleophile, forming a "solvent cage" around it.[8] This caging effect stabilizes the nucleophile, making it less reactive and significantly slowing down the rate-determining addition step.[5][8]

When to Consider Them:

-

Neutral Nucleophiles: For reactions with neutral nucleophiles like amines or ammonia, protic solvents can sometimes be effective. The solvent can participate in the reaction by facilitating proton transfers in the mechanism.[10]

-

Leaving Group Departure: In rare cases where the elimination of the fluoride ion is the rate-limiting step, a hydrogen-bond donating solvent can assist in stabilizing the departing fluoride ion.[11]

Nonpolar Solvents: Niche Applications

Nonpolar solvents like toluene, hexane, and dioxane have low dielectric constants and are generally poor solvents for the ionic salts often used as nucleophiles.[6] Consequently, they are rarely used for standard SNAr reactions. However, their use is enabled by specific techniques.

Enabling Technology: Phase-Transfer Catalysis (PTC) Phase-transfer catalysis is a powerful technique for conducting reactions between reagents in two immiscible phases (e.g., an aqueous or solid phase containing the nucleophile and an organic phase with the fluorobenzene).[12] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile anion into the organic phase, where it is highly reactive due to the lack of strong solvation.[13][14][15] This approach allows the use of inexpensive, low-boiling nonpolar solvents and avoids the need for rigorously anhydrous conditions.[12]

Caption: Decision workflow for selecting a solvent system for SNAr reactions.

Advanced & Sustainable Solvent Systems

For drug development professionals, considerations beyond reaction rate, such as process safety, environmental impact, and scalability, are critical.[16][17][18]

-

Ionic Liquids (ILs): These are organic salts with low melting points that can act as solvents.[19] They have negligible vapor pressure, high thermal stability, and can be "designer solvents," where their properties are tuned by altering the cation or anion.[20][21] In SNAr, they can enhance reaction rates and facilitate product separation and catalyst recycling.[21][22]

-

"Greener" Solvents: While classic polar aprotic solvents like DMF and DMSO are highly effective, they face increasing scrutiny for toxicity.[23] Alternative solvents with better safety and environmental profiles, such as 2-MeTHF (derived from biorenewable sources) or dimethyl isosorbide, are being explored for SNAr reactions.[23]

-

Palladium-Catalyzed Reactions: For cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on fluorobenzenes, solvent choice is also crucial. Here, the solvent's ability to coordinate to the palladium center can influence the catalytic cycle. Weakly coordinating solvents like toluene or dioxane are often preferred, as strongly coordinating solvents like acetonitrile can sometimes inhibit the reaction by forming stable off-cycle complexes.[24][25]

Experimental Protocols